molecular formula C27H27BrP+ B11958143 Triphenyl(3-phenylpropyl)phosphanium;hydrobromide

Triphenyl(3-phenylpropyl)phosphanium;hydrobromide

Cat. No.: B11958143
M. Wt: 462.4 g/mol
InChI Key: RPUZOJFXAPSSJD-UHFFFAOYSA-N
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Description

Triphenyl(3-phenylpropyl)phosphanium;hydrobromide is a phosphonium salt that is widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is often used as a source of triphenylphosphine, a common ligand in coordination chemistry and a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(3-phenylpropyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with 3-phenylpropyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3-phenylpropyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Various reduced forms depending on the specific reaction.

    Substitution: Substituted phosphonium salts.

Scientific Research Applications

Triphenyl(3-phenylpropyl)phosphanium;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyl(3-phenylpropyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(3-phenylpropyl)phosphanium;hydrobromide is unique due to its specific structure, which includes a 3-phenylpropyl group. This structural feature imparts distinct reactivity and properties compared to other triphenylphosphine derivatives .

Properties

Molecular Formula

C27H27BrP+

Molecular Weight

462.4 g/mol

IUPAC Name

triphenyl(3-phenylpropyl)phosphanium;hydrobromide

InChI

InChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1;

InChI Key

RPUZOJFXAPSSJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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